molecular formula C12H21ClN2O B12991196 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide

2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide

Cat. No.: B12991196
M. Wt: 244.76 g/mol
InChI Key: UAZWEGHKOUVLEM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide is an organic compound with the molecular formula C12H21ClN2O. This compound is characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a cyclohexyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with cyclopropylmethyl chloride to form N-(cyclopropylmethyl)cyclohexylamine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields dechlorinated products, and substitution yields various substituted derivatives.

Scientific Research Applications

2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide
  • 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]propionamide
  • 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

IUPAC Name

2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide

InChI

InChI=1S/C12H21ClN2O/c13-7-12(16)15-11-5-3-10(4-6-11)14-8-9-1-2-9/h9-11,14H,1-8H2,(H,15,16)

InChI Key

UAZWEGHKOUVLEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCC(CC2)NC(=O)CCl

Origin of Product

United States

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